Aqueous Hydrolytic Stability: Potassium Hydroxylamine-O-Sulphonate vs. Free Acid HOSA for Shelf-Stable Procurement and Solution Handling
The potassium hydroxylamine monosulfonate ion (KHOS) demonstrates substantially greater aqueous stability than the free acid HOSA. HOSA free acid decomposes slowly in water at 25°C and requires storage at 0–4°C under vacuum desiccation over concentrated H₂SO₄ [1]; its aqueous solutions are explicitly noted as 'not very stable' and must be freshly prepared with purity verification by iodometric titration before each use, with yields suffering if purity drops below 85–90% [2]. In direct contrast, the hydroxylamine monosulfonate ion (the anionic form of KHOS) is described as 'relatively stable and does not hydrolyze in dilute acid solution except at higher temperatures' [3]. This translates to a procurement-relevant advantage: KHOS can be stored as a bench-stable solid without the cold-chain logistics and pre-use purity assays mandated for HOSA.
| Evidence Dimension | Aqueous hydrolytic stability at ambient temperature |
|---|---|
| Target Compound Data | Relatively stable; does not hydrolyze in dilute acid at room temperature [3] |
| Comparator Or Baseline | Hydroxylamine-O-sulfonic acid (free acid): decomposes slowly in H₂O at 25°C; must be stored at 0–4°C in vacuum desiccator; aqueous solutions unstable and require immediate use [1][2] |
| Quantified Difference | Qualitative: Passes stability threshold vs. Fails (decomposes); no numeric half-life given but qualitative difference is operational—free acid requires cold-chain and real-time titration; potassium salt is bench-stable |
| Conditions | Aqueous acidic solution at room temperature; JACS 1941 kinetic study [3] vs. vendor storage specifications [1] and Organic Syntheses procedural notes [2] |
Why This Matters
For procurement and laboratory operations, the potassium salt eliminates cold-chain storage, desiccator maintenance, and pre-use purity verification steps required for the free acid, reducing workflow complexity and the risk of yield loss from degraded reagent.
- [1] ChemicalBook. Hydroxylamine-O-sulfonic acid CAS 2950-43-8. Storage: vacuum desiccator over conc. H₂SO₄, 0–4°C; decomposes slowly in H₂O at 25°C. https://www.chemicalbook.cn View Source
- [2] Gösl, R.; Meuwsen, A. 1-Aminopyridinium Iodide. Organic Syntheses 1963, 43, 1. Note 1: aqueous HOSA solutions not very stable; purity must be ≥85–90% by iodometric titration. DOI: 10.15227/orgsyn.043.0001 View Source
- [3] Naiditch, S.; Yost, D. M. The Rate and Mechanism of the Hydrolysis of Hydroxylamine Disulfonate Ion. J. Am. Chem. Soc. 1941, 63, 2123. Hydroxylamine monosulfonate ion relatively stable; no hydrolysis in dilute acid except at higher temperatures. View Source
